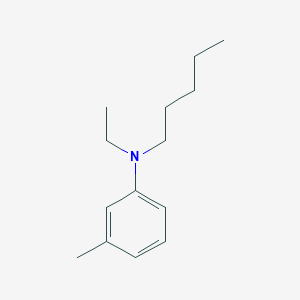

Benzenamine, N-ethyl-3-methyl-N-pentyl-

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, also known as arylamines, are a fundamental class of organic compounds characterized by an amino group (–NH2) or a substituted amino group directly attached to an aromatic ring. unacademy.com This structural feature distinguishes them from aliphatic amines, where the nitrogen atom is bonded to a non-aromatic carbon chain. youtube.com The simplest aromatic amine is aniline (B41778), which consists of an amino group attached to a benzene (B151609) ring. youtube.com

The chemistry of aromatic amines is significantly influenced by the interplay between the amino group and the aromatic ring. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, which decreases the basicity of the amine compared to aliphatic amines but increases the electron density of the aromatic ring, making it more reactive towards electrophilic substitution. youtube.comlibretexts.org Aromatic amines are crucial precursors and intermediates in the synthesis of a vast array of commercial products, including dyes, pharmaceuticals, pesticides, and polymers. wikipedia.org

Overview of N-Substituted Aniline Derivatives

N-substituted aniline derivatives are compounds in which one or both hydrogen atoms of the amino group in aniline are replaced by other organic groups, such as alkyl or aryl moieties. libretexts.org This substitution can create primary, secondary, or tertiary amines. libretexts.org Benzenamine, N-ethyl-3-methyl-N-pentyl-, is an example of a tertiary N,N-disubstituted aniline derivative.

The nature of the substituents on the nitrogen atom significantly impacts the compound's physical and chemical properties. N-alkylation, for instance, can alter a molecule's polarity, solubility, and steric hindrance. These modifications are strategically employed in fields like medicinal chemistry to fine-tune the pharmacological properties of drug candidates, potentially enhancing bioavailability or receptor selectivity. cresset-group.com The synthesis of these derivatives can be achieved through various methods, including the N-alkylation of anilines with alcohols or the reaction of anilines with alkyl halides. researchgate.net

Rationale for Investigating Benzenamine, N-ethyl-3-methyl-N-pentyl-

While specific research literature on Benzenamine, N-ethyl-3-methyl-N-pentyl- is limited, the rationale for its investigation can be inferred from the broader importance of N,N-disubstituted anilines in chemical synthesis and materials science. The specific structure of this compound—featuring an ethyl group, a pentyl group, and a methyl group on the benzene ring—suggests several areas of scientific interest.

The presence of two different alkyl chains (ethyl and pentyl) on the nitrogen atom makes it an unsymmetrical tertiary amine. Studying such molecules allows researchers to probe the effects of asymmetric substitution on the compound's properties, such as its behavior as a solvent, its reactivity, and its potential use as a building block for more complex molecules. The combination of a shorter ethyl chain and a longer pentyl chain can impart specific solubility characteristics, making it potentially useful as an intermediate in the synthesis of agrochemicals or dyes designed to function in specific solvent systems. Furthermore, the 3-methyl substituent on the aniline ring modifies the electronic properties and steric environment of the molecule compared to its unsubstituted aniline counterpart.

Table 1: Physicochemical Properties of Benzenamine, N-ethyl-3-methyl-N-pentyl-

| Property | Value |

|---|---|

| CAS Number | 101967-75-9 |

| Molecular Formula | C14H23N |

| Molecular Weight | 205.34 g/mol |

| IUPAC Name | N-ethyl-3-methyl-N-pentylaniline |

Note: Data for this specific compound is sparse, and values are typically predicted or sourced from chemical supplier databases.

Current Gaps in the Academic Literature Pertaining to N-Alkyl Aniline Derivatives

Despite the widespread use of aniline derivatives, there remain significant gaps in the academic literature, particularly concerning complex N-alkyl substituted compounds like Benzenamine, N-ethyl-3-methyl-N-pentyl-.

One major gap is the limited availability of comprehensive studies on unsymmetrically N,N-disubstituted anilines. Much of the existing research focuses on simpler derivatives like N-methylaniline or N,N-dimethylaniline. There is a need for more systematic investigations into how varying the length and structure of different N-alkyl groups affects the material properties of the resulting compounds, which could be valuable for the development of new polymers or functional fluids. rsc.org

Furthermore, while numerous synthetic methods exist for N-alkylation, developing more sustainable and efficient "green" chemistry approaches remains an active area of research. researchgate.net This includes the use of non-toxic catalysts and renewable starting materials for producing N-alkyl anilines. semanticscholar.org

Finally, detailed characterization data, including spectroscopic and crystallographic information, is lacking for many less common aniline derivatives. This scarcity of fundamental data hinders efforts to model and predict the behavior of these compounds in various chemical systems and limits their application in rational molecular design for materials and pharmaceuticals. nih.gov The study of specific molecules like Benzenamine, N-ethyl-3-methyl-N-pentyl- could help fill these knowledge gaps, providing valuable data points for understanding the structure-property relationships within this important class of chemicals.

Structure

3D Structure

Properties

CAS No. |

93069-10-4 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-ethyl-3-methyl-N-pentylaniline |

InChI |

InChI=1S/C14H23N/c1-4-6-7-11-15(5-2)14-10-8-9-13(3)12-14/h8-10,12H,4-7,11H2,1-3H3 |

InChI Key |

XBTAGSMWJBGXOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CC)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Benzenamine, N Ethyl 3 Methyl N Pentyl

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Benzenamine, N-ethyl-3-methyl-N-pentyl-, provides a logical framework for devising potential synthetic routes. The primary disconnection in the target molecule is the carbon-nitrogen (C-N) bond between the aromatic ring and the nitrogen atom. This leads to two principal synthetic strategies, as illustrated in the retrosynthetic scheme below.

Scheme 1: Retrosynthetic Analysis of Benzenamine, N-ethyl-3-methyl-N-pentyl-

Pathway A: This disconnection breaks the bond between the nitrogen atom and the 3-methylphenyl group. The corresponding synthons are a 3-methylphenyl cation equivalent and an N-ethyl-N-pentylamine anion equivalent. In a forward synthesis, this translates to the reaction of an electrophilic 3-methylphenyl species (such as a 3-methylphenyl halide) with N-ethyl-N-pentylamine.

Pathway B: This pathway involves the disconnection of the bonds to the ethyl and pentyl groups. This suggests a stepwise or simultaneous alkylation of 3-methylaniline.

These two primary retrosynthetic disconnections pave the way for the exploration of several forward synthetic methodologies, which will be discussed in the subsequent sections.

Classical Amination Approaches for Aryl Halides with Substituted Amines

Classical methods for the formation of aryl amines have long been established, primarily relying on nucleophilic aromatic substitution and reductive amination strategies.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit often challenging, route for the synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl-. This reaction typically requires an aryl halide with electron-withdrawing groups to activate the ring towards nucleophilic attack. The 3-methyl group in the target molecule is electron-donating, which makes the aryl halide less reactive towards traditional SNAr. rsc.orgresearchgate.net

However, under forcing conditions, such as high temperatures and pressures, or by utilizing a strong base to generate a more potent nucleophile, the reaction can sometimes be driven to completion. The general scheme for this approach is as follows:

Scheme 2: Nucleophilic Aromatic Substitution for the Synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl-

The success of this reaction is highly dependent on the nature of the leaving group (X) on the aromatic ring, with iodides being more reactive than bromides, and chlorides being the least reactive. The choice of solvent and base is also critical in facilitating this transformation.

Reductive Amination Strategies

Reductive amination offers an alternative classical approach, particularly when considering the construction of the N-alkyl bonds. nih.govrsc.orgorganic-chemistry.org This method typically involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. To synthesize the target molecule via this route, one could envision a two-step process starting from 3-methylaniline.

Scheme 3: Stepwise Reductive Amination for the Synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl-

In the first step, 3-methylaniline could be reacted with either acetaldehyde (B116499) or pentanal in the presence of a reducing agent to form the corresponding secondary amine. This intermediate would then undergo a second reductive amination with the other aldehyde to yield the final tertiary amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

The limitations of classical amination methods, such as harsh reaction conditions and limited substrate scope, have led to the development of more versatile and efficient transition metal-catalyzed cross-coupling reactions. wikipedia.org The Buchwald-Hartwig amination has emerged as a particularly powerful tool for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination Optimization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base. wuxiapptec.comlibretexts.org This methodology is highly effective for the synthesis of a wide range of N-aryl amines, including sterically hindered tertiary amines like Benzenamine, N-ethyl-3-methyl-N-pentyl-. wikipedia.org

Scheme 4: Buchwald-Hartwig Amination for the Synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl-

The optimization of this reaction involves the careful selection of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent.

| Parameter | Options | Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | The choice of precursor can influence catalyst activity and stability. |

| Ligand | Bulky, electron-rich phosphines (e.g., Josiphos, XPhos, SPhos) | The ligand is crucial for facilitating the catalytic cycle and preventing side reactions. |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | The base is required to deprotonate the amine and regenerate the active catalyst. |

| Solvent | Aprotic, non-polar solvents (e.g., Toluene (B28343), Dioxane, THF) | The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle. |

Ligand Design and Catalyst Selection for Efficiency

The success of the Buchwald-Hartwig amination is intrinsically linked to the design of the phosphine ligand. wuxiapptec.comacs.org For the coupling of secondary amines, particularly those that are not sterically demanding, a variety of ligands have proven effective. The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group has significantly expanded the scope of this reaction. libretexts.org

For the synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl-, a ligand from the Josiphos family or a biarylphosphine ligand such as XPhos or SPhos would be a suitable starting point for optimization. These ligands are known to promote the efficient coupling of a wide range of aryl halides with secondary amines. The choice of a specific palladium precatalyst, which combines the palladium source and the ligand in a stable, air- and moisture-stable form, can also simplify the experimental setup and improve reproducibility.

Alkylation of Aniline (B41778) Precursors

Alkylation of aniline precursors is a fundamental approach for the synthesis of N-substituted anilines. This typically involves the reaction of an aniline derivative with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reactivity of the starting amine and the alkylating agent, as well as the reaction conditions, play a crucial role in the outcome of the synthesis.

A direct and common method for the synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl- involves the N-alkylation of the secondary amine precursor, Benzenamine, N-ethyl-3-methyl- (also known as N-ethyl-m-toluidine). This reaction is typically achieved by treating N-ethyl-m-toluidine with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane.

The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of N-ethyl-m-toluidine attacks the electrophilic carbon atom of the pentyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. A base is generally required to neutralize the hydrohalic acid that is formed as a byproduct, thereby preventing the protonation of the starting amine and promoting the forward reaction.

The choice of the pentyl halide can influence the reaction rate, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. However, the higher reactivity of iodides is often associated with higher cost and potential for side reactions. The selection of the base and solvent is also critical for optimizing the reaction conditions and maximizing the yield of the desired tertiary amine. Stronger bases and polar aprotic solvents are often employed to facilitate the reaction.

A plausible reaction scheme is as follows:

Reaction scheme for the N-alkylation of Benzenamine, N-ethyl-3-methyl- with a pentyl halide.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Benzenamine, N-ethyl-3-methyl- | 1-Bromopentane | Sodium Carbonate | Acetonitrile (B52724) | Benzenamine, N-ethyl-3-methyl-N-pentyl- |

| Benzenamine, N-ethyl-3-methyl- | 1-Iodopentane | Potassium Carbonate | Dimethylformamide (DMF) | Benzenamine, N-ethyl-3-methyl-N-pentyl- |

An alternative approach to the synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl- is through the sequential alkylation of 3-methylaniline (m-toluidine). This method involves a two-step process where the primary amine is first alkylated to form the secondary amine intermediate, N-ethyl-m-toluidine, which is then further alkylated to yield the final tertiary amine product.

The first step, the synthesis of N-ethyl-m-toluidine, can be accomplished by reacting m-toluidine (B57737) with an ethylating agent, such as ethyl bromide. orgsyn.org A detailed procedure for this reaction has been described in Organic Syntheses, where m-toluidine is treated with ethyl bromide to afford the corresponding secondary amine. orgsyn.org The procedure notes that other alkyl halides can be used to prepare different N-alkyl-m-toluidines, suggesting the feasibility of the subsequent pentylation step. orgsyn.org

A significant challenge in the alkylation of primary anilines is the potential for over-alkylation, leading to the formation of a mixture of the secondary amine, tertiary amine, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve a high yield of the desired secondary amine intermediate, it is often necessary to carefully control the stoichiometry of the reactants and the reaction conditions.

Once the N-ethyl-m-toluidine intermediate is isolated and purified, it can be subjected to a second alkylation step using a pentyl halide, as described in the previous section, to introduce the pentyl group and form the final product. This sequential approach allows for better control over the introduction of the different alkyl groups.

A general representation of the sequential alkylation is as follows:

Sequential alkylation of 3-methylaniline (m-toluidine) to yield Benzenamine, N-ethyl-3-methyl-N-pentyl-.

| Step | Starting Material | Alkylating Agent | Product |

| 1 | 3-Methylaniline | Ethyl Bromide | Benzenamine, N-ethyl-3-methyl- |

| 2 | Benzenamine, N-ethyl-3-methyl- | 1-Bromopentane | Benzenamine, N-ethyl-3-methyl-N-pentyl- |

Green Chemistry Considerations in Synthetic Pathways

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods in chemical synthesis. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl-, several green chemistry considerations can be applied to the synthetic pathways.

The choice of solvent is a critical aspect of green chemistry, as traditional volatile organic solvents (VOCs) are often associated with environmental and health hazards. Research has focused on finding greener alternatives for N-alkylation reactions.

Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that can be used as solvents. They have negligible vapor pressure, which reduces air pollution and exposure risks. Studies have shown that ionic liquids can be effective media for the N-alkylation of anilines.

Deep Eutectic Solvents (DESs) : DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be prepared from inexpensive and readily available starting materials. DESs have been successfully employed as sustainable media for the alkylation of anilines. rsc.org

Water : As a solvent, water is non-toxic, non-flammable, and readily available. While many organic reactions are not compatible with water, methods have been developed for aqueous N-alkylation of amines, sometimes facilitated by microwave irradiation. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.org Microwave-assisted N-alkylation of anilines has been shown to be an efficient and greener approach. nih.govbohrium.com

The following table compares different solvent systems and reaction conditions for the N-alkylation of anilines, highlighting the potential for greener approaches.

| Solvent | Reaction Conditions | Advantages |

| Acetonitrile | Reflux, 8-12 h | Good yields |

| Ionic Liquid ([bmim][BF4]) | Room Temperature, 2-4 h | Low volatility, recyclable |

| Deep Eutectic Solvent (Choline Chloride:Urea) | 80 °C, 6-10 h | Biodegradable, low cost |

| Water | Microwave, 130 °C, 10-20 min | Non-toxic, rapid reaction |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A higher atom economy indicates a greener process with less waste generation. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

The N-alkylation of anilines with alkyl halides, while a common method, has a lower atom economy due to the formation of a halide salt as a byproduct. The atom economy for the synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl- from N-ethyl-m-toluidine and 1-bromopentane can be calculated as follows:

Molecular Weights:

Benzenamine, N-ethyl-3-methyl-N-pentyl- (C14H23N): ~205.34 g/mol

Benzenamine, N-ethyl-3-methyl- (C9H13N): ~135.21 g/mol nih.gov

1-Bromopentane (C5H11Br): ~151.04 g/mol

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (205.34 / (135.21 + 151.04)) x 100 ≈ 71.7%

This calculation does not account for the base used to neutralize the HBr byproduct.

Alternative synthetic strategies with higher atom economy have been developed. The "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the reaction of an amine with an alcohol, where the alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. nih.gov The only byproduct in this process is water, leading to a much higher atom economy.

| Synthetic Route | Reactants | Byproducts | Atom Economy |

| Alkylation with Alkyl Halide | N-ethyl-m-toluidine + 1-bromopentane | HBr (neutralized to salt) | ~71.7% (excluding base) |

| "Borrowing Hydrogen" | N-ethyl-m-toluidine + 1-pentanol | Water | >90% |

Minimizing waste also involves considering the entire lifecycle of the materials used, including the synthesis of starting materials and the disposal of byproducts. The use of catalytic processes, where a small amount of a catalyst can facilitate a large number of transformations, is a key strategy for waste minimization. eeer.org

Spectroscopic Characterization and Structural Elucidation of Benzenamine, N Ethyl 3 Methyl N Pentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of "Benzenamine, N-ethyl-3-methyl-N-pentyl-" would be expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shift (δ), integration, and multiplicity of these signals would provide crucial information about the electronic environment, the number of protons, and the neighboring protons, respectively.

Based on the structure, one would anticipate signals corresponding to the aromatic protons on the 3-methylphenyl ring, the methylene (B1212753) and methyl protons of the N-ethyl group, and the methylene and methyl protons of the N-pentyl group. The aromatic protons would likely appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the alkyl groups attached to the nitrogen atom would be found in the upfield region. The methylene protons adjacent to the nitrogen (N-CH₂-) would be expected at a higher chemical shift compared to the other methylene and methyl groups further down the alkyl chains.

Expected ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | N-CH₂ -CH₃ (Ethyl) |

| Data not available | Data not available | Data not available | N-CH₂-CH₃ (Ethyl) |

| Data not available | Data not available | Data not available | N-CH₂ -(CH₂)₃-CH₃ (Pentyl) |

| Data not available | Data not available | Data not available | N-CH₂-CH₂ -(CH₂)₂-CH₃ (Pentyl) |

| Data not available | Data not available | Data not available | N-(CH₂)₂-CH₂ -CH₂-CH₃ (Pentyl) |

| Data not available | Data not available | Data not available | N-(CH₂)₃-CH₂ -CH₃ (Pentyl) |

| Data not available | Data not available | Data not available | N-(CH₂)₄-CH₃ (Pentyl) |

| Data not available | Data not available | Data not available | Ar-CH₃ |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each non-equivalent carbon atom would give a distinct signal. The aromatic carbons would resonate at lower field (typically δ 100-150 ppm), with the carbon atom attached to the nitrogen appearing at a characteristic chemical shift. The aliphatic carbons of the ethyl and pentyl groups would appear at a higher field. The chemical shifts of the carbons directly bonded to the nitrogen atom would be influenced by its electron-withdrawing nature.

Expected ¹³C NMR Data Table:

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic-C |

| Data not available | N-C H₂-CH₃ (Ethyl) |

| Data not available | N-CH₂-C H₃ (Ethyl) |

| Data not available | N-C H₂-(CH₂)₃-CH₃ (Pentyl) |

| Data not available | N-CH₂-C H₂-(CH₂)₂-CH₃ (Pentyl) |

| Data not available | N-(CH₂)₂-C H₂-CH₂-CH₃ (Pentyl) |

| Data not available | N-(CH₂)₃-C H₂-CH₃ (Pentyl) |

| Data not available | N-(CH₂)₄-C H₃ (Pentyl) |

| Data not available | Ar-C H₃ |

| Data not available | Aromatic C-N |

| Data not available | Aromatic C-CH₃ |

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings, helping to identify adjacent protons within the ethyl and pentyl chains, as well as coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the ethyl and pentyl groups and the nitrogen atom, and between the nitrogen and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

The IR spectrum of "Benzenamine, N-ethyl-3-methyl-N-pentyl-" would exhibit characteristic C-H stretching and bending vibrations.

Aromatic C-H Vibrations: Aromatic C-H stretching vibrations would be expected to appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region would provide information about the substitution pattern of the benzene (B151609) ring.

Aliphatic C-H Vibrations: The ethyl, pentyl, and methyl groups would give rise to strong aliphatic C-H stretching bands in the 2960-2850 cm⁻¹ region. C-H bending vibrations for these groups would be observed in the 1470-1365 cm⁻¹ range.

Since "Benzenamine, N-ethyl-3-methyl-N-pentyl-" is a tertiary amine, it does not possess an N-H bond. Therefore, the characteristic N-H stretching and bending vibrations, typically seen in primary and secondary amines, would be absent from its IR spectrum. The presence of a C-N stretching vibration, expected in the 1350-1000 cm⁻¹ region, would be indicative of the amine functional group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For Benzenamine, N-ethyl-3-methyl-N-pentyl-, various mass spectrometric techniques can be employed to elucidate its molecular formula and fragmentation patterns, providing valuable insights into its structure.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks, which are characteristic of the compound's structure.

The primary fragmentation pathway for N-alkylanilines involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For Benzenamine, N-ethyl-3-methyl-N-pentyl-, two primary alpha-cleavage events are anticipated:

Loss of a butyl radical (•C₄H₉): Cleavage of the pentyl group between the first and second carbon atoms from the nitrogen would result in the loss of a butyl radical (mass = 57 amu), leading to a prominent fragment ion at m/z 134. This ion would be a resonance-stabilized benzylic-type cation.

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group would lead to the loss of a methyl radical (mass = 15 amu), resulting in a fragment ion at m/z 176.

Another common fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage, involving the cleavage of the bond beta to the aromatic ring. In the case of the 3-methyl group on the benzene ring, this could lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a toluene (B28343) moiety.

The expected fragmentation pattern for Benzenamine, N-ethyl-3-methyl-N-pentyl- in EI-MS is summarized in the table below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₃H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 176 | [M - CH₃]⁺ | α-cleavage (loss of methyl from ethyl group) |

| 134 | [M - C₄H₉]⁺ | α-cleavage (loss of butyl from pentyl group) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage and rearrangement (tropylium ion) |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In positive ion mode ESI-MS, the analyte molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. This technique is less likely to cause fragmentation compared to EI, making it ideal for determining the molecular weight of the parent compound.

For Benzenamine, N-ethyl-3-methyl-N-pentyl-, which contains a basic nitrogen atom, ESI-MS in positive ion mode would be expected to produce a strong signal for the protonated molecule, [C₁₃H₂₁N + H]⁺, at an m/z of 192.3. This would confirm the molecular weight of the compound. By adjusting the cone voltage in the mass spectrometer, some fragmentation can be induced, which could provide further structural information, often corroborating the fragmentation patterns observed in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in the structural elucidation of a new or unknown compound.

For Benzenamine, N-ethyl-3-methyl-N-pentyl-, an HRMS analysis of the protonated molecular ion [M+H]⁺ would yield a very precise m/z value. The theoretical exact mass of the [M+H]⁺ ion can be calculated based on its molecular formula, C₁₃H₂₂N⁺.

Calculation of Theoretical Exact Mass:

13 x Mass of ¹²C = 13 x 12.000000 = 156.000000

22 x Mass of ¹H = 22 x 1.007825 = 22.17215

1 x Mass of ¹⁴N = 1 x 14.003074 = 14.003074

Total Theoretical Exact Mass = 192.175224

An experimentally determined HRMS value that closely matches this theoretical value would unequivocally confirm the elemental composition of Benzenamine, N-ethyl-3-methyl-N-pentyl-.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The chromophore in Benzenamine, N-ethyl-3-methyl-N-pentyl- is the N,N-dialkyl-substituted benzene ring. N,N-dialkylanilines typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to π → π* electronic transitions. acs.org These are often referred to as the E₂ (ethylenic) and B (benzenoid) bands, analogous to the transitions observed in benzene.

Based on data for similar N,N-dialkylanilines, the following absorption maxima (λmax) would be predicted for Benzenamine, N-ethyl-3-methyl-N-pentyl- in a non-polar solvent like hexane (B92381) or cyclohexane:

A primary absorption band (E₂ band) is expected to appear in the range of 250-260 nm. This band is typically intense and corresponds to the excitation of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

A secondary, less intense absorption band (B band) is anticipated in the range of 290-310 nm. This band often shows fine structure and is attributed to a π → π* transition to a higher energy unoccupied molecular orbital. The presence of alkyl groups on the nitrogen atom and the methyl group on the aromatic ring can cause a slight red shift (bathochromic shift) of these absorption bands compared to aniline (B41778). nist.govnist.gov

The expected UV-Vis absorption data is summarized in the table below.

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~250-260 | π → π* (E₂ band) | N,N-dialkyl-substituted benzene ring |

| ~290-310 | π → π* (B band) | N,N-dialkyl-substituted benzene ring |

Computational Chemistry and Theoretical Investigations of Benzenamine, N Ethyl 3 Methyl N Pentyl

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in the computational investigation of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is the geometry at which the molecule has the lowest possible potential energy. Quantum chemical calculations are employed to find this minimum energy structure by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the electronic structure of molecules. kashanu.ac.ir Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy. thaiscience.info

For a molecule like Benzenamine, N-ethyl-3-methyl-N-pentyl-, a DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G**). The functional describes the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The calculation would iteratively adjust the positions of the atoms until the forces on each atom are minimized, thus locating the lowest energy geometry.

The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral (torsional) angles. For instance, it would define the C-N bond length between the benzene (B151609) ring and the nitrogen atom, the pyramidalization of the amino group, and the orientation of the ethyl and pentyl chains relative to the ring. researchgate.net These parameters are crucial for understanding the steric and electronic effects of the alkyl and methyl substituents on the aniline (B41778) core.

Table 1: Predicted Parameters from a Hypothetical DFT Geometry Optimization (Note: These values are illustrative for a typical N,N-dialkylaniline structure and are not from a published study on this specific molecule.)

| Parameter | Description | Predicted Value Range |

| r(C-N) | Bond length between phenyl carbon and nitrogen | 1.38 - 1.42 Å |

| r(N-Cethyl) | Bond length between nitrogen and ethyl carbon | 1.46 - 1.48 Å |

| r(N-Cpentyl) | Bond length between nitrogen and pentyl carbon | 1.46 - 1.48 Å |

| a(C-N-C) | Bond angle between the two alkyl groups and N | 115° - 119° |

| d(C-C-N-C) | Dihedral angle defining alkyl group orientation | Variable |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category.

While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. An MP2 calculation, for example, incorporates electron correlation effects more explicitly than many DFT functionals, which can be important for accurately describing the non-covalent interactions that influence the conformation of the flexible ethyl and pentyl groups. A comparative study using both DFT and ab initio methods would provide a comprehensive understanding of the molecule's geometry, allowing for validation of the results.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. chemistrysteps.com The ethyl and pentyl chains of Benzenamine, N-ethyl-3-methyl-N-pentyl- can rotate freely, leading to a large number of possible conformers, each with a different energy.

Electronic Structure Analysis

Once the optimized geometry is known, computational methods can be used to analyze the molecule's electronic properties, which are key to its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For Benzenamine, N-ethyl-3-methyl-N-pentyl-, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-rich nature of the aromatic amine. The LUMO is typically distributed over the aromatic ring. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. kashanu.ac.ir A smaller gap generally suggests higher reactivity.

Table 2: Representative FMO Data from a Theoretical Calculation (Note: These values are illustrative and not from a published study on this specific molecule.)

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied MO | -5.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied MO | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | 5.5 to 7.5 eV |

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is colored to show different regions of charge. avogadro.cc

Typically, red colors indicate regions of negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack. Blue colors indicate regions of positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net For Benzenamine, N-ethyl-3-methyl-N-pentyl-, the ESP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. The aromatic ring would also show negative potential, while the hydrogen atoms of the alkyl groups would be regions of positive potential. This visualization provides an intuitive guide to the molecule's reactive sites. thaiscience.info

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of organic molecules with a high degree of accuracy. These predictions are invaluable for identifying and characterizing compounds, as well as for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to determine their resonance frequencies relative to a standard. For Benzenamine, N-ethyl-3-methyl-N-pentyl-, theoretical calculations would involve geometry optimization of the molecule's most stable conformers, followed by the application of a functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p), to compute the chemical shifts.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the aromatic protons and carbons are expected to resonate in their characteristic downfield regions due to the ring current effect. The protons and carbons of the ethyl and pentyl groups will exhibit chemical shifts typical for alkyl chains, with those closer to the nitrogen atom being deshielded and appearing at a higher frequency.

Vibrational Frequencies: Infrared (IR) spectroscopy is another powerful analytical technique for which computational chemistry can provide predictive data. The vibrational frequencies of a molecule correspond to the energies of its vibrational modes. Theoretical calculations can determine these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates.

For Benzenamine, N-ethyl-3-methyl-N-pentyl-, the calculated IR spectrum would be expected to show characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups. These would include C-H stretching vibrations from the aromatic ring and the alkyl chains, C-N stretching vibrations, and the aromatic C=C stretching modes.

Below are interactive data tables presenting the theoretically predicted spectroscopic parameters for Benzenamine, N-ethyl-3-methyl-N-pentyl-.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.2 |

| -CH₂- (Ethyl, adjacent to N) | 3.3 - 3.5 |

| -CH₃ (Ethyl) | 1.1 - 1.3 |

| -CH₂- (Pentyl, adjacent to N) | 3.2 - 3.4 |

| -CH₂- (Pentyl, internal) | 1.3 - 1.6 |

| -CH₃ (Pentyl) | 0.8 - 1.0 |

| -CH₃ (Methyl on ring) | 2.2 - 2.4 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 150 |

| -CH₂- (Ethyl, adjacent to N) | 45 - 50 |

| -CH₃ (Ethyl) | 12 - 15 |

| -CH₂- (Pentyl, adjacent to N) | 50 - 55 |

| -CH₂- (Pentyl, internal) | 22 - 32 |

| -CH₃ (Pentyl) | 13 - 15 |

| -CH₃ (Methyl on ring) | 20 - 23 |

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-H Bend | 1350 - 1450 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathway, locate transition states, and calculate activation energies. This information is fundamental to understanding the kinetics and thermodynamics of a chemical transformation.

For a molecule like Benzenamine, N-ethyl-3-methyl-N-pentyl-, a variety of reactions could be modeled. For example, electrophilic aromatic substitution on the benzene ring or reactions involving the nitrogen atom. The process of modeling a reaction pathway typically involves:

Identification of Reactants, Products, and Intermediates: The starting materials and final products of the proposed reaction are defined, along with any potential intermediate species.

Geometry Optimization: The geometries of all species (reactants, products, intermediates, and transition states) are optimized to find the lowest energy structures.

Transition State Search: A search is conducted to locate the transition state structure connecting the reactants (or intermediates) to the products. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. The structure of the transition state provides insight into the mechanism of the reaction, revealing which bonds are being formed and which are being broken. The energy difference between the reactants and the transition state is the activation energy, a key parameter in chemical kinetics.

For instance, in a hypothetical electrophilic nitration of Benzenamine, N-ethyl-3-methyl-N-pentyl-, computational modeling could predict the preferred position of substitution (ortho, meta, or para to the amino group) by comparing the activation energies for each pathway.

Below is an illustrative data table for a hypothetical reaction pathway.

Hypothetical Reaction: Electrophilic Aromatic Substitution

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate (Sigma Complex) | +5.6 |

| Transition State 2 | +8.1 |

| Products | -10.3 |

This table illustrates how computational chemistry can provide a quantitative understanding of a reaction's energy profile, which is essential for predicting its feasibility and outcome.

Reactivity and Derivatization of Benzenamine, N Ethyl 3 Methyl N Pentyl

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The N-ethyl-N-pentylamino group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org Through resonance, it donates electron density to the benzene ring, particularly at the ortho and para positions. The 3-methyl group is also an activating, ortho- and para-directing substituent, albeit weaker than the amino group.

The combined directing effects on the ring are as follows:

Positions 2 and 6 (ortho to the amino group): Highly activated. Position 2 experiences steric hindrance from both the adjacent 3-methyl group and the bulky N-alkyl groups. Position 6 is less hindered.

Position 4 (para to the amino group): Highly activated and sterically accessible.

Position 5 (meta to the amino group): Less activated.

Consequently, electrophilic attack is strongly favored at the 4- and 6-positions.

Based on the high reactivity of N,N-dialkylanilines, Benzenamine, N-ethyl-3-methyl-N-pentyl- is expected to react readily with halogens such as bromine and chlorine, even in the absence of a Lewis acid catalyst. byjus.comlibretexts.org The strong activation by the amino group can make the reaction difficult to control, often leading to poly-substituted products. libretexts.org

Reaction with bromine water, for instance, would likely result in the rapid formation of a mixture of brominated products, with substitution occurring at the most activated and accessible positions (4 and 6). Achieving selective mono-halogenation would require carefully controlled conditions, such as low temperatures and the use of milder halogenating agents.

| Reactant | Expected Major Products | Conditions |

|---|---|---|

| Br2 in a non-polar solvent | 4-bromo-N-ethyl-3-methyl-N-pentylaniline and 6-bromo-N-ethyl-3-methyl-N-pentylaniline | Controlled, low temperature |

| Excess Br2 | 4,6-dibromo-N-ethyl-3-methyl-N-pentylaniline | Room temperature |

Nitration: The nitration of anilines with standard nitrating mixtures (concentrated nitric acid and sulfuric acid) is often complicated by oxidation of the electron-rich ring and protonation of the amino group. researchgate.net Protonation of the nitrogen atom would form an ammonium (B1175870) salt, which is a strongly deactivating, meta-directing group. This would lead to nitration at the 5-position. However, studies on other N-alkylanilines have shown that para-nitro products can still be obtained, suggesting that a small equilibrium concentration of the free amine reacts much faster than the protonated form. libretexts.orgresearchgate.net To avoid oxidation and control the reaction, milder nitrating agents or protection of the amino group might be necessary.

Sulfonation: Sulfonation with concentrated sulfuric acid would likely lead to the formation of aminobenzenesulfonic acids. The reaction of N-ethyl-N-benzylaniline with sulfuric acid to produce N-ethyl-N-(3'-sulfo)benzylaniline is a known industrial process, suggesting that sulfonation of related compounds is a viable transformation. google.comgoogle.com For Benzenamine, N-ethyl-3-methyl-N-pentyl-, heating with sulfuric acid is expected to yield primarily the 4- and 6-sulfonated products in the form of zwitterionic sulfanilic acid analogs.

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO3 / H2SO4 | N-ethyl-3-methyl-4-nitro-N-pentylaniline and N-ethyl-3-methyl-6-nitro-N-pentylaniline |

| Sulfonation | Conc. H2SO4, heat | 4-((ethyl(pentyl)amino)-2-methylbenzenesulfonic acid and 2-((ethyl(pentyl)amino)-4-methylbenzenesulfonic acid |

Reactions Involving the Tertiary Amine Nitrogen

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

Benzenamine, N-ethyl-3-methyl-N-pentyl-, as a tertiary amine, is expected to undergo quaternization in a reaction known as the Menschutkin reaction. nih.gov This involves the treatment of the amine with an alkyl halide, where the nitrogen atom acts as a nucleophile to displace the halide and form a quaternary ammonium salt. google.comdtic.mil The rate of this SN2 reaction is sensitive to steric hindrance around the nitrogen atom. While the ethyl and pentyl groups are larger than methyl groups, quaternization should still proceed, although perhaps more slowly than with less hindered tertiary amines. mdpi.com

| Alkylating Agent (R-X) | Quaternary Ammonium Salt Product Name |

|---|---|

| Methyl iodide (CH3I) | N-ethyl-N-methyl-N-pentyl-3-methylanilinium iodide |

| Ethyl bromide (CH3CH2Br) | N,N-diethyl-N-pentyl-3-methylanilinium bromide |

| Benzyl chloride (C6H5CH2Cl) | N-benzyl-N-ethyl-N-pentyl-3-methylanilinium chloride |

The tertiary amine functionality can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can be stable, or it can be used as an intermediate in further reactions. For instance, N,N-dialkylaniline N-oxides can be used to achieve regioselective halogenation of the aromatic ring. scispace.com

Metabolic studies on the structurally similar compound N-ethyl-N-methylaniline have shown that N-oxidation is a significant biological pathway, alongside dealkylation to form secondary amines. nih.gov Similar oxidative pathways, both chemical and biological, can be anticipated for Benzenamine, N-ethyl-3-methyl-N-pentyl-, potentially yielding the corresponding N-oxide as well as N-pentyl-3-methylaniline and N-ethyl-3-methylaniline.

Modifications of the Alkyl Substituents

Direct and selective chemical modification of the N-ethyl or N-pentyl groups without affecting the sensitive aromatic ring or the tertiary amine nitrogen is generally challenging. Most reactions that would target the C-H bonds of the alkyl chains, such as free-radical halogenation, would be unselective and would likely also react with the activated benzene ring.

One potential, though less common, transformation is the photochemical Hofmann-Martius rearrangement. Studies on N-alkylanilines have shown that UV irradiation can induce the cleavage of the alkyl-N bond, followed by the migration of the alkyl group to the ortho and para positions of the aromatic ring. acs.orgacs.org Applying this to Benzenamine, N-ethyl-3-methyl-N-pentyl- could theoretically lead to a complex mixture of ring-alkylated products. However, this reaction is more established for N-monoalkylanilines.

Insufficient Research Data for Benzenamine, N-ethyl-3-methyl-N-pentyl-

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data for the chemical compound Benzenamine, N-ethyl-3-methyl-N-pentyl-. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article detailing its reactivity and derivatization according to the specified outline.

The requested article structure, which includes detailed sections on the functionalization of the ethyl and pentyl chains, reactions at the methyl group on the benzene ring, heterocyclic annulation reactions, and polymerization and oligomerization studies, necessitates in-depth experimental data, reaction schemes, and research findings that are not presently available in the public domain for this specific compound.

While general principles of reactivity for related N,N-dialkylanilines can be found, applying this information to Benzenamine, N-ethyl-3-methyl-N-pentyl- without specific studies on the compound itself would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings as requested is therefore unfeasible.

Further research on Benzenamine, N-ethyl-3-methyl-N-pentyl- would be required to provide the specific details needed to populate the outlined article sections. Without such dedicated studies, any attempt to generate the requested content would result in an article that is not based on factual, verifiable scientific evidence.

Potential Academic Applications in Chemical Research

Role as a Synthetic Intermediate for Complex Molecules

Substituted N-alkylanilines are pivotal intermediates in the construction of a wide array of complex organic molecules, particularly heterocyclic systems. The aniline (B41778) moiety can act as a nucleophile or be transformed into a directing group for C-H activation, enabling the synthesis of intricate molecular architectures.

Research on analogous compounds demonstrates that N-substituted anilines are key precursors for:

Heterocyclic Compounds: Anilines are foundational in the synthesis of nitrogen-containing heterocycles like quinolines, indoles, and benzimidazoles, which are core structures in many pharmaceuticals and bioactive molecules. For instance, methods have been developed for synthesizing functionalized quinolines from anilines and 2-alkynylanilines. acs.orgbeilstein-journals.orgorganic-chemistry.org Similarly, N-protected anilines can undergo transition metal-catalyzed C-H activation and annulation to form functionalized indolines. acs.org

Medium-to-Large Sized Lactams: Advanced synthetic strategies, such as palladium-catalyzed alkyne migratory insertion, utilize ortho-alkynylaniline derivatives to achieve C-C bond activation in unstrained ketones, leading to the formation of medium and large-sized lactams in a modular fashion. acs.org This highlights the potential for aniline derivatives to participate in sophisticated, bond-forming cascade reactions.

Sterically Hindered Systems: The synthesis of sterically congested molecules, such as 2,6-disubstituted anilines, can be achieved through direct C-N bond formation using diaryliodonium salts, bypassing the need for transition metal catalysts. nih.gov This approach is crucial for creating scaffolds of pharmaceutical interest where steric hindrance is a key design element.

The structure of Benzenamine, N-ethyl-3-methyl-N-pentyl- makes it a suitable candidate for similar transformations, where it could serve as a foundational piece for building novel pharmaceuticals, agrochemicals, and other complex organic compounds.

Table 2: Examples of Complex Molecules Synthesized from Aniline Intermediates

| Product Class | Synthetic Strategy | Aniline Derivative Type |

|---|---|---|

| Quinolines | Electrophilic Cyclization | N-(2-Alkynyl)anilines |

| Indolines | Rh(III)-Catalyzed C-H Annulation | N-Pyrimidyl-Substituted Anilines acs.org |

| Lactams (Medium/Large) | Palladium-Catalyzed C-C Bond Activation | ortho-Alkynylanilines acs.org |

Development of Novel Organic Reagents

The reactivity of the aniline scaffold allows for its conversion into novel reagents for organic synthesis. The nitrogen atom can be incorporated into ligands for catalysis, or the entire molecule can be transformed into a specialized reagent for specific chemical transformations.

Electrophilic Aminating Reagents: Aniline derivatives can be used to develop new classes of reagents for amination reactions. For example, highly electrophilic aminating reagents have been developed to synthesize N-alkylanilines from arenes using environmentally benign iron catalysts. chemistryviews.org This turns the traditional nucleophilic character of anilines on its head, creating powerful tools for C-N bond formation.

Organometallic Reagents: While not directly an aniline, the synthesis of complex molecules often relies on organometallic reagents that can be prepared through multi-step sequences involving aniline-derived intermediates. gatech.edu The specific substitution pattern of Benzenamine, N-ethyl-3-methyl-N-pentyl- could be exploited to create ligands with tailored steric and electronic properties for asymmetric catalysis.

Hypervalent Iodine Reagents: In recent years, hypervalent iodine reagents have gained prominence. These compounds have been developed to bear primary amines, proving effective in the electrophilic α-amination of enolates. nih.gov This demonstrates a pathway where an aniline-type structure could be part of a larger, highly reactive reagent system.

Precursor for Advanced Materials (e.g., dyes, functional polymers)

Aniline and its derivatives are historically and fundamentally important in the development of materials, particularly dyes and conductive polymers. chemistryviews.org The specific substituents on Benzenamine, N-ethyl-3-methyl-N-pentyl- would modulate the properties of any resulting materials.

Dyes: N-alkylanilines are common precursors in the synthesis of various classes of dyes, including azo and indigoid dyes. mdpi.com The alkyl groups on the nitrogen atom and the methyl group on the ring would influence the final color (chromophore properties), solubility, and lightfastness of the dye molecule. The N-ethyl and N-pentyl groups, in particular, would enhance solubility in nonpolar media, making it potentially useful for inks, paints, and coloring plastics.

Functional Polymers: Polyaniline (PANI) is one of the most studied conductive polymers. By polymerizing substituted anilines, new functional polymers with tailored properties can be created. nih.govrsc.orgresearchgate.net The presence of N-alkyl groups, as in Benzenamine, N-ethyl-3-methyl-N-pentyl-, can increase the solubility of the resulting polymer in common organic solvents, facilitating its processing into films and coatings. nih.govresearchgate.net These soluble polymers are promising for applications in chemical sensors, electrochromic devices, and as corrosion inhibitors. researchgate.netacs.org The alkyl groups affect the polymer's morphology, solubility, and sensitivity to analytes like moisture and ammonia. nih.govrsc.orgresearchgate.net

Design of Probes for Chemical Biology Studies

Aniline derivatives serve as versatile scaffolds for the design of molecular probes used to study biological systems. Their fluorescent properties, ability to participate in hydrogen bonding, and tunable electronic characteristics make them ideal starting points for creating molecules that can report on their local environment or bind to specific biological targets.

Fluorescent Probes: The aniline core is part of many fluorescent dyes. By attaching an aniline derivative to other molecules, such as coumarins, researchers can create sensitive spectral probes to investigate the properties of different environments, like the polarity or acidity within a biological system. researchgate.net The specific substitution on Benzenamine, N-ethyl-3-methyl-N-pentyl- could be used to fine-tune the photophysical properties (e.g., excitation/emission wavelengths, quantum yield) of such probes.

Bioactive Molecule Synthesis: Aniline derivatives are frequently incorporated into larger molecules to screen for biological activity. Studies have shown that novel aniline derivatives can be synthesized and evaluated for activities such as anticancer properties or effects on conditions like heart failure. nih.govbenthamdirect.comchemrxiv.org The synthesis of parthenolide (B1678480) derivatives containing aniline moieties, for example, has been explored for anti-leukemia activity. chemrxiv.org Benzenamine, N-ethyl-3-methyl-N-pentyl- could serve as a building block in combinatorial libraries to discover new therapeutic agents. Its lipophilicity, imparted by the alkyl chains, could be beneficial for membrane permeability.

Environmental Fate and Degradation Pathways of Benzenamine, N Ethyl 3 Methyl N Pentyl

Abiotic Degradation Mechanisms

Photodegradation in Aquatic and Atmospheric Environments

No data is currently available on the photodegradation of Benzenamine, N-ethyl-3-methyl-N-pentyl- in aquatic or atmospheric environments.

Hydrolysis under Varying Environmental Conditions

Specific studies detailing the hydrolysis of Benzenamine, N-ethyl-3-methyl-N-pentyl- under different environmental conditions (e.g., pH, temperature) have not been identified.

Biotic Degradation Processes

Microbial Degradation in Soil and Water Systems

There is no available research on the microbial degradation of Benzenamine, N-ethyl-3-methyl-N-pentyl- in soil or water systems.

Identification of Biodegradation Metabolites

As no studies on the biodegradation of Benzenamine, N-ethyl-3-methyl-N-pentyl- have been found, there is no information on its potential metabolites.

Environmental Persistence Assessment Methodologies

Without experimental or modeled data on its degradation pathways, an assessment of the environmental persistence of Benzenamine, N-ethyl-3-methyl-N-pentyl- cannot be conducted at this time.

Modeling of Environmental Half-Lives

No data or modeling studies on the environmental half-lives of Benzenamine, N-ethyl-3-methyl-N-pentyl- in different environmental compartments (e.g., soil, water, air) were identified.

Laboratory Simulation of Environmental Conditions

No published studies detailing the results of laboratory simulations to assess the degradation, hydrolysis, photolysis, or biodegradation of Benzenamine, N-ethyl-3-methyl-N-pentyl- under controlled environmental conditions were found.

Advanced Analytical Methodologies for Benzenamine, N Ethyl 3 Methyl N Pentyl

Chromatographic Separation Techniques

Chromatography is an essential tool for separating the components of a mixture. For a substituted aniline (B41778) derivative such as Benzenamine, N-ethyl-3-methyl-N-pentyl-, both gas and liquid chromatography offer robust methods for analysis.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While specific methods for Benzenamine, N-ethyl-3-methyl-N-pentyl- are not extensively documented, general GC methods for similar aromatic amines can be adapted. researchgate.net Purity analysis and quantitative determination would typically employ a capillary column with a non-polar or medium-polarity stationary phase.

Key parameters for a hypothetical GC method are outlined below:

| Parameter | Typical Value/Condition |

| Column | HP-1 (Cross-Linked Methyl Silicone) or similar |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Temperature Program | Initial 80°C, ramped to 280°C |

| Carrier Gas | Helium |

This setup would provide the necessary resolution to separate the target analyte from potential impurities and synthetic byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally labile compounds. chromatographyonline.comthermofisher.com For N-substituted anilines, reversed-phase HPLC is a common approach. sielc.com

A typical HPLC method for Benzenamine, N-ethyl-3-methyl-N-pentyl- would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a pH modifier like formic or phosphoric acid to ensure good peak shape. sielc.com

| Parameter | Typical Value/Condition |

| Column | C18, 15 cm x 4.6 mm, 5 µm particles |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Detector | UV, 254 nm |

| Flow Rate | 1 mL/min |

| Column Temperature | 30 °C |

Method development would focus on optimizing the mobile phase composition to achieve baseline separation of the target compound from any related substances.

Chiral Chromatography for Enantiomeric Separation (if applicable)

Benzenamine, N-ethyl-3-methyl-N-pentyl- does not possess a chiral center in its structure. Therefore, chiral chromatography for the separation of enantiomers is not applicable to this specific compound.

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a higher degree of confidence in compound identification.

GC-MS for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nist.govnist.gov This technique is invaluable for confirming the identity of the analyte and for identifying unknown components in a mixture. jmchemsci.com The electron ionization (EI) mass spectrum of Benzenamine, N-ethyl-3-methyl-N-pentyl- would show a characteristic fragmentation pattern, including the molecular ion peak, which would be crucial for its identification.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis and for the identification of metabolites in complex biological matrices. nih.govnih.gov This technique offers exceptional sensitivity and selectivity. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) offers a powerful analytical tool for the separation of aromatic amines due to its high efficiency, short analysis time, and minimal sample consumption. The inherent charge or the ability to induce a charge on amine compounds makes them ideal candidates for electrophoretic separation.

A method based on capillary zone electrophoresis with amperometric detection (CZE-AD) has been successfully developed for the determination of various aromatic amines in water samples. nih.gov This approach leverages the electrochemical activity of the amine functional group for sensitive detection. Under optimal conditions, a baseline separation of compounds like aniline, o-phenylenediamine, and p-chloroaniline can be achieved in under 25 minutes using a phosphate-citric acid buffer system. nih.gov The detection limits for these related compounds were found to be in the nanomolar range, demonstrating the high sensitivity of the technique. nih.gov

For enhanced specificity and structural confirmation, coupling CE with mass spectrometry (MS) is a highly effective strategy. A CE-MS method has been optimized for the analysis of heterocyclic aromatic amines, which share structural motifs with substituted benzenamines. nih.gov Optimal separation was achieved using a running electrolyte composed of a formic acid/ammonium (B1175870) formate (B1220265) buffer mixed with methanol. nih.gov To improve sensitivity, in-line preconcentration techniques such as field-amplified sample injection can be employed, which has been shown to lower detection limits by up to 25 times compared to standard hydrodynamic injection. nih.gov

The following table summarizes typical CE conditions used for the analysis of related aromatic amines, which could serve as a starting point for method development for Benzenamine, N-ethyl-3-methyl-N-pentyl-.

| Parameter | CZE-AD for Aromatic Amines nih.gov | CE-MS for Heterocyclic Aromatic Amines nih.gov |

| Separation Mode | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis |

| Buffer/Electrolyte | 0.16 mol/L Na₂HPO₄-citric acid | 16 mM formic acid/ammonium formate with 60% methanol |

| pH | 4.6 | 4.5 |

| Separation Voltage | 18 kV | Not specified |

| Injection Method | Hydrodynamic | Field-Amplified Sample Injection |

| Detection | Amperometric Detection (AD) | Mass Spectrometry (MS) |

| Limits of Detection | 3.3 x 10⁻⁸ to 1.3 x 10⁻⁷ mol/L | 18 ng/g to 360 ng/g |

Advanced Sample Preparation Techniques

Effective sample preparation is critical for the accurate quantification of trace levels of analytes in complex matrices. Advanced microextraction techniques offer significant advantages over traditional methods by reducing solvent consumption, minimizing sample handling, and improving analyte enrichment.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid and efficient microextraction technique based on the formation of a cloudy solution when a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample. mdpi.com This process creates a large surface area between the fine droplets of the extraction solvent and the sample, facilitating rapid mass transfer of the analyte into the organic phase. mdpi.comtandfonline.com

The selection of the extraction and disperser solvents is crucial for achieving high extraction efficiency. mdpi.com For aromatic amines, combinations such as chlorobenzene (B131634) (extraction solvent) and acetonitrile (disperser solvent) have proven effective. tandfonline.comnih.gov Another approach involves the use of ionic liquids as the extraction solvent, which can offer unique selectivity and extraction properties. elsevierpure.com Key parameters that are optimized to maximize recovery include solvent volumes, sample pH, salt addition (to modify sample ionic strength), and extraction time. nih.govelsevierpure.comresearchgate.net DLLME has been successfully applied to the preconcentration of various aromatic amines from textile and environmental water samples prior to analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.govelsevierpure.com

The table below outlines optimized conditions from a DLLME method developed for aromatic amines in water samples.

| Parameter | Optimized Condition elsevierpure.com |

| Extraction Solvent | 100 µL 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (ionic liquid) |

| Disperser Solvent | 750 µL Methanol |

| Sample Volume | 10.0 mL |

| Extraction Time | Not specified (rapid process) |

| Enrichment Factor | > 50 |

| Relative Recoveries | 82.0% - 94.0% |

| Limits of Detection | 0.015 - 0.026 ng/mL |

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample. nih.gov The fiber is exposed to the sample (or its headspace), and analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This method is valued for its simplicity, speed, and the integration of extraction, concentration, and sample introduction into a single step. nih.gov While specific SPME methods for Benzenamine, N-ethyl-3-methyl-N-pentyl- are not published, the technique is broadly applicable to a wide range of semi-volatile organic compounds, including N-nitrosamines and other amine derivatives. nih.gov Method development would involve screening different fiber coatings (e.g., polydimethylsiloxane, polyacrylate) and optimizing parameters such as extraction time, temperature, and sample agitation to achieve efficient extraction.

Future Research Directions and Unexplored Avenues

Exploration of Stereoselective Synthesis

The synthesis of chiral amines is a cornerstone of modern pharmaceutical and materials science. nih.gov While Benzenamine, N-ethyl-3-methyl-N-pentyl- is not inherently chiral as named, the introduction of a stereocenter, for instance, through the use of a chiral pentyl group (e.g., (S)-N-ethyl-3-methyl-N-(pentan-2-yl)aniline), would create a valuable chiral building block. Future research could focus on developing novel stereoselective synthetic routes to such chiral analogues.

Current methodologies for the enantioselective synthesis of chiral tertiary amines often rely on transition-metal-catalyzed asymmetric hydrogenation, hydroamination, or reductive amination. sioc-journal.cn For a molecule like Benzenamine, N-ethyl-3-methyl-N-pentyl-, a potential synthetic strategy could involve the asymmetric coupling of an enantioenriched alkylboronic ester with an appropriate aryl hydrazine (B178648) derivative, a method that has shown high enantiospecificity for other chiral anilines. nih.gov

Table 1: Potential Stereoselective Synthesis Strategies

| Synthetic Approach | Catalyst/Reagent Type | Potential Advantages |

|---|---|---|

| Asymmetric Reductive Amination | Chiral Iridium or Rhodium catalysts | Direct synthesis from secondary amines and ketones. researchgate.net |

| Stereospecific Cross-Coupling | Transition-metal-free, boronic esters | High enantiospecificity, access to ortho- and para-substituted anilines. nih.gov |

The exploration of these and other novel stereoselective methods would not only provide access to new chiral compounds but also contribute to the broader field of asymmetric synthesis.

Development of New Catalytic Transformations Involving the Compound

Tertiary anilines are versatile substrates in a variety of catalytic transformations. Benzenamine, N-ethyl-3-methyl-N-pentyl- could serve as a model substrate for the development of new catalytic reactions, particularly in the realm of C-H bond functionalization and C-N bond forming reactions. The electronic and steric properties imparted by the ethyl, methyl, and pentyl groups could influence the reactivity and selectivity of such transformations in novel ways.

Future research could explore the use of this compound in transition-metal-catalyzed reactions, such as those involving palladium, copper, or gold, which have been instrumental in the synthesis of complex organic molecules. mdpi.com For instance, the development of catalytic systems for the selective C-H arylation or alkylation of the aniline (B41778) ring or the alkyl chains would be of significant interest. Furthermore, this compound could be a substrate in the development of novel N-N coupling reactions, an emerging area in synthetic chemistry. nih.gov

Table 2: Potential Catalytic Transformations

| Transformation Type | Potential Catalyst | Synthetic Utility |

|---|---|---|

| C-H Arylation/Alkylation | Palladium, Rhodium, Iridium | Direct functionalization of the aromatic ring or alkyl chains. |

| N-Dealkylation | Photoredox Catalysis | Selective removal of N-alkyl groups to generate secondary amines. |

| C-N Cross-Coupling | Copper, Nickel | Formation of new carbon-nitrogen bonds with various coupling partners. |

Investigation of Host-Guest Interactions

Host-guest chemistry involves the formation of complexes between a host molecule, which has a binding cavity, and a guest molecule that fits within it, held together by non-covalent interactions. wikipedia.org Aromatic amines are known to act as guests in various host-guest systems, with interactions often driven by π-π stacking, hydrogen bonding, and van der Waals forces. nih.govlibretexts.org

The specific size, shape, and electronic properties of Benzenamine, N-ethyl-3-methyl-N-pentyl- make it an interesting candidate for investigation as a guest molecule. The interplay of the aromatic ring and the flexible alkyl chains could lead to unique binding behaviors with various macrocyclic hosts such as cyclodextrins, calixarenes, or porphyrin-based molecular squares. northwestern.edu

Future research in this area could involve:

Binding Studies: Quantifying the binding affinities and thermodynamics of complex formation with a range of host molecules using techniques like NMR titration, isothermal titration calorimetry (ITC), and fluorescence spectroscopy.